8-Fluoro-2-(4-isopropylphenyl)quinoline-4-carboxylic acid
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Overview
Description
8-Fluoro-2-(4-isopropylphenyl)quinoline-4-carboxylic acid is a fluorinated quinoline derivative. Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry. The incorporation of a fluorine atom into the quinoline structure often enhances the biological activity and stability of the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Fluoro-2-(4-isopropylphenyl)quinoline-4-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of benzaldehyde, pyruvic acid, and 3-chloro-4-fluoroaniline in absolute ethanol. This reaction mixture undergoes condensation and cyclization to form the intermediate 7-chloro-6-fluoro-2-phenyl-quinoline-4-carboxylic acid . This intermediate can then be further reacted with various substituted amines to obtain the desired product .
Industrial Production Methods
Industrial production methods for quinoline derivatives often utilize microwave irradiation and conventional heating methods. Microwave irradiation has been shown to significantly reduce reaction times and increase yields. For example, products obtained by microwave synthesis showed reaction times of 110–210 seconds and yields of 91–96% .
Chemical Reactions Analysis
Types of Reactions
8-Fluoro-2-(4-isopropylphenyl)quinoline-4-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
8-Fluoro-2-(4-isopropylphenyl)quinoline-4-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological targets.
Medicine: Investigated for its anticancer properties and potential as a therapeutic agent.
Industry: Utilized in the development of new materials and as a component in liquid crystals.
Mechanism of Action
The mechanism of action of 8-Fluoro-2-(4-isopropylphenyl)quinoline-4-carboxylic acid involves its interaction with specific molecular targets. For example, it has been shown to inhibit the enzyme topoisomerase II, which is crucial for DNA replication and cell division . This inhibition leads to the disruption of DNA processes, ultimately resulting in cell death. This mechanism is particularly relevant in its potential use as an anticancer agent.
Comparison with Similar Compounds
Similar Compounds
7-Chloro-6-fluoro-2-phenyl-quinoline-4-carboxylic acid: An intermediate in the synthesis of 8-Fluoro-2-(4-isopropylphenyl)quinoline-4-carboxylic acid.
8-Fluoro-4-hydroxyquinoline-2-carboxylic acid: Another fluorinated quinoline derivative with similar properties.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical properties. The presence of the fluorine atom enhances its stability and biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C19H16FNO2 |
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Molecular Weight |
309.3 g/mol |
IUPAC Name |
8-fluoro-2-(4-propan-2-ylphenyl)quinoline-4-carboxylic acid |
InChI |
InChI=1S/C19H16FNO2/c1-11(2)12-6-8-13(9-7-12)17-10-15(19(22)23)14-4-3-5-16(20)18(14)21-17/h3-11H,1-2H3,(H,22,23) |
InChI Key |
RCODIAQLOGNYLB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2=NC3=C(C=CC=C3F)C(=C2)C(=O)O |
Origin of Product |
United States |
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